
3,5-Diiodo-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-4-nitrophenol is an aromatic compound characterized by the presence of two iodine atoms and a nitro group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Diiodo-4-nitrophenol can be synthesized through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst. The process involves grinding the reactants together at room temperature, which results in high yields and a simple work-up procedure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide and acetic acid remains consistent, with the reaction conditions optimized for maximum yield and efficiency. The grinding method is preferred due to its non-hazardous nature and high selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diiodo-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents in the presence of a suitable catalyst.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Aminophenols.
Substitution Products: Compounds with different functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
3,5-Diiodo-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-4-nitrophenol involves its interaction with molecular targets through its iodine and nitro groups. The compound can form complexes with proteins and enzymes, leading to alterations in their activity. The pathways involved include oxidative stress and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 2,6-Diiodo-4-nitrophenol
- 3,5-Diiodo-4-chlorophenol
- 3,5-Diiodo-4-methylphenol
Comparison: 3,5-Diiodo-4-nitrophenol is unique due to the presence of both iodine atoms and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity in iodination reactions and potential for diverse applications .
Propriétés
Numéro CAS |
6936-75-0 |
|---|---|
Formule moléculaire |
C6H3I2NO3 |
Poids moléculaire |
390.90 g/mol |
Nom IUPAC |
3,5-diiodo-4-nitrophenol |
InChI |
InChI=1S/C6H3I2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H |
Clé InChI |
CLDJFXCAIWYRQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)[N+](=O)[O-])I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


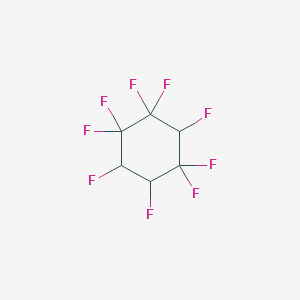


![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
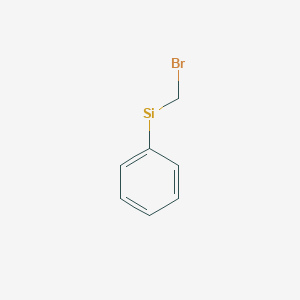
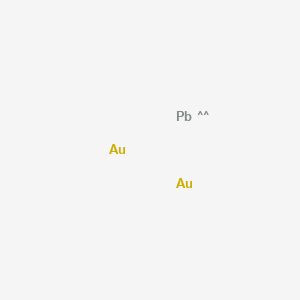
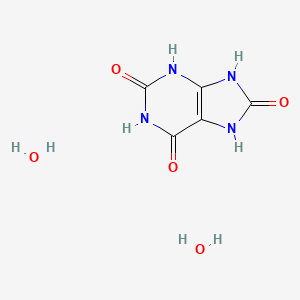
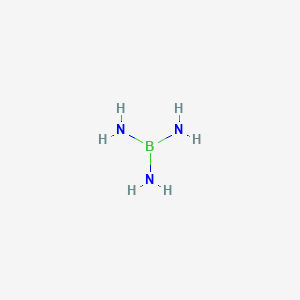
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
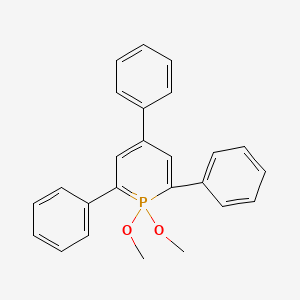
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
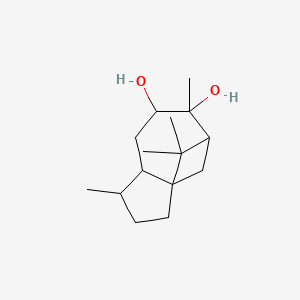
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

